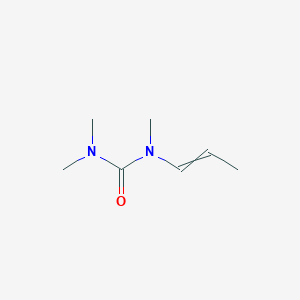![molecular formula C20H14N2O2S B14230864 9-[(4-Nitrophenyl)methylsulfanyl]acridine CAS No. 827303-14-0](/img/structure/B14230864.png)
9-[(4-Nitrophenyl)methylsulfanyl]acridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
9-[(4-Nitrophenyl)methylsulfanyl]acridine is an organic compound that belongs to the acridine family. Acridines are heterocyclic compounds containing nitrogen and are known for their wide range of applications in medicinal chemistry, materials science, and industrial chemistry. This particular compound features a nitrophenyl group attached to the acridine core via a methylsulfanyl linkage, which imparts unique chemical and physical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-[(4-Nitrophenyl)methylsulfanyl]acridine typically involves the reaction of 4-nitrobenzyl chloride with 9-thioacridine in the presence of a base such as potassium carbonate. The reaction is usually carried out in a solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
9-[(4-Nitrophenyl)methylsulfanyl]acridine can undergo various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The methylsulfanyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with a palladium or platinum catalyst, or chemical reducing agents like sodium borohydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Formation of nitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of various substituted acridine derivatives depending on the nucleophile used.
Scientific Research Applications
9-[(4-Nitrophenyl)methylsulfanyl]acridine has several applications in scientific research:
Biology: Investigated for its interactions with biological macromolecules like DNA and proteins, making it a candidate for studying molecular recognition and binding.
Medicine: Explored for its potential anticancer, antimicrobial, and anti-inflammatory properties due to its ability to intercalate with DNA and inhibit enzymatic activities.
Industry: Utilized in the development of fluorescent probes and dyes for imaging and diagnostic applications.
Mechanism of Action
The mechanism of action of 9-[(4-Nitrophenyl)methylsulfanyl]acridine involves its ability to intercalate with DNA, disrupting the normal function of the DNA molecule. This intercalation can inhibit the activity of enzymes like topoisomerases, which are essential for DNA replication and transcription. Additionally, the compound may generate reactive oxygen species (ROS) that can induce oxidative stress and damage cellular components.
Comparison with Similar Compounds
Similar Compounds
Acridine Orange: A well-known acridine derivative used as a fluorescent dye and nucleic acid stain.
Amsacrine: An acridine derivative used as an anticancer agent due to its ability to inhibit topoisomerase II.
Proflavine: Another acridine derivative with antimicrobial properties and used as a disinfectant.
Uniqueness
9-[(4-Nitrophenyl)methylsulfanyl]acridine is unique due to the presence of the nitrophenyl and methylsulfanyl groups, which impart distinct chemical reactivity and biological activity. These functional groups enhance its potential as a versatile compound for various applications in research and industry.
Properties
CAS No. |
827303-14-0 |
|---|---|
Molecular Formula |
C20H14N2O2S |
Molecular Weight |
346.4 g/mol |
IUPAC Name |
9-[(4-nitrophenyl)methylsulfanyl]acridine |
InChI |
InChI=1S/C20H14N2O2S/c23-22(24)15-11-9-14(10-12-15)13-25-20-16-5-1-3-7-18(16)21-19-8-4-2-6-17(19)20/h1-12H,13H2 |
InChI Key |
XRDHPTAGFMXWFV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C3C=CC=CC3=N2)SCC4=CC=C(C=C4)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


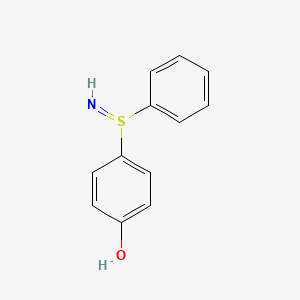

![3-{[4-(2,6-Dimethylphenyl)piperidin-1-yl]methyl}-1H-indole](/img/structure/B14230790.png)
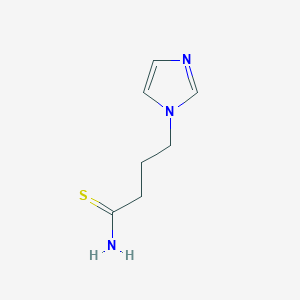
![2-Diazo-3-[1-(1,4,7,10,13,16-hexaoxacyclooctadec-2-yl)propoxy]-3-oxopropanoate](/img/structure/B14230796.png)
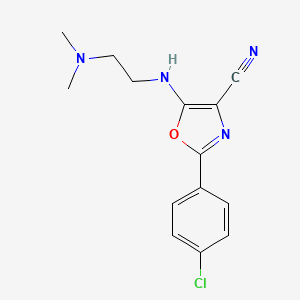
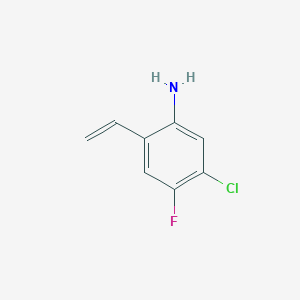

![1H-Pyrrolo[1,2-c]imidazol-1-one, 2,3-dihydro-2-(phenylmethyl)-3-thioxo-](/img/structure/B14230826.png)
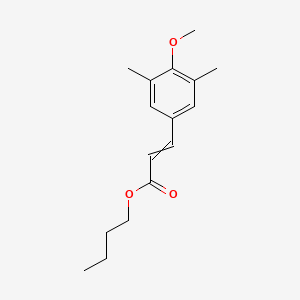
![N-[2-(1,2-Dihydroxyethyl)phenyl]benzamide](/img/structure/B14230843.png)
![1H-Pyrrolo[2,3-b]pyridine, 5-bromo-1-(phenylsulfonyl)-3-(1H-1,2,4-triazol-5-yl)-](/img/structure/B14230847.png)

